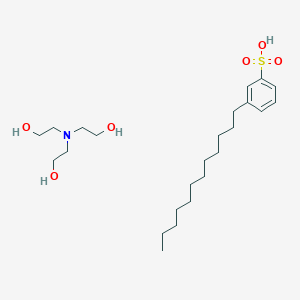

Triethanolamin-Dodecylbenzolsulfonat

Übersicht

Beschreibung

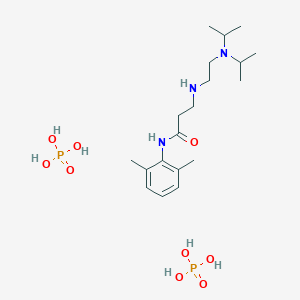

Triethanolamine dodecylbenzenesulfonate (TEDBS) is a surfactant that is widely used in various scientific research applications. This compound is synthesized through the reaction of dodecylbenzenesulfonic acid with triethanolamine. The resulting product is a white powder that is soluble in water and has excellent emulsifying properties. The synthesis method of TEDBS involves the reaction of dodecylbenzenesulfonic acid with triethanolamine in the presence of a catalyst. The reaction is carried out at high temperature and pressure to ensure complete conversion of the reactants. The resulting product is purified through a series of washing and drying steps to obtain pure TEDBS. TEDBS has been extensively used in scientific research applications due to its excellent emulsifying properties. It is commonly used as a surfactant in the preparation of nanoparticles, liposomes, and microemulsions. TEDBS has been shown to improve the stability and homogeneity of these formulations, making them more suitable for drug delivery applications. The mechanism of action of TEDBS is based on its ability to lower the surface tension of aqueous solutions. This property allows TEDBS to form micelles and emulsions, which can solubilize hydrophobic compounds. The resulting formulations have improved bioavailability and can be used for a wide range of applications. TEDBS has been shown to have several biochemical and physiological effects. It has been reported to induce oxidative stress and DNA damage in human cells. However, these effects are observed at high concentrations and are not relevant to the concentrations used in scientific research applications. TEDBS has also been shown to have antimicrobial properties, making it useful in the preparation of antimicrobial formulations. One of the advantages of using TEDBS in lab experiments is its ability to improve the solubility and stability of hydrophobic compounds. This property makes it an ideal surfactant for the preparation of drug delivery systems. However, TEDBS has some limitations, such as its toxicity at high concentrations. Therefore, it is essential to use TEDBS at appropriate concentrations to avoid any adverse effects. There are several future directions for the use of TEDBS in scientific research applications. One of the potential applications is the preparation of targeted drug delivery systems. TEDBS can be used to prepare nanoparticles that can target specific cells or tissues in the body. Another potential application is the preparation of antimicrobial formulations that can be used to treat infections caused by resistant bacteria. In conclusion, TEDBS is a surfactant that has excellent emulsifying properties and is widely used in various scientific research applications. Its synthesis method involves the reaction of dodecylbenzenesulfonic acid with triethanolamine in the presence of a catalyst. TEDBS has several advantages, such as improving the solubility and stability of hydrophobic compounds, but it also has limitations, such as its toxicity at high concentrations. There are several future directions for the use of TEDBS in scientific research applications, such as the preparation of targeted drug delivery systems and antimicrobial formulations.

Wissenschaftliche Forschungsanwendungen

Dermale Anwendungen

Triethanolamin-Dodecylbenzolsulfonat wurde bei Kaninchen beobachtet, denen 28 Tage lang dermale Anwendungen von 10 % oder weniger SDDBS auf abgeriebene Haut verabreicht wurden . Starke dermale Irritationen wurden an der Applikationsstelle beobachtet .

Zell- & Entwicklungsbiologische Forschung

Diese Verbindung wird in der Zell- und Entwicklungsbiologischen Forschung verwendet . Die spezifischen Details seiner Anwendung in diesem Bereich werden jedoch in den Suchergebnissen nicht bereitgestellt .

Photokatalytische Degradation

Dodecylbenzolsulfonat, das 4 Stunden lang UVR und Ozon ausgesetzt war, sank auf 16 µg/ml ab, und Formaldehyd war mit 63,0 µg/ml und Glyoxal mit 38,3 µg/ml vorhanden . Die photokatalytischen Degradationraten von Natriumdodecylbenzolsulfonat mit Titandioxid (TiO2) wurden durch zugesetzte Anionen beeinflusst .

Wirkmechanismus

Target of Action

Triethanolamine dodecylbenzenesulfonate is primarily used as a surfactant . As a surfactant, it interacts with various substances to lower their surface tension, enabling them to mix more readily with water .

Mode of Action

As an acidic salt of an amine, triethanolamine dodecylbenzenesulfonate is capable of accepting a hydrogen to form hydroxide and a conjugate acid . This raises the pH of the solution. As a surfactant, it can lower the interfacial tension in a mixture or solution to prevent separation of emulsions or precipitation of a compound out of solution .

Pharmacokinetics

As a surfactant, it is generally soluble in water, which may influence its absorption and distribution .

Result of Action

The primary result of triethanolamine dodecylbenzenesulfonate’s action is its ability to lower the surface tension of various substances, enabling them to mix more readily with water . This makes it useful in a variety of applications, including as a detergent and emulsifier .

Action Environment

The action of triethanolamine dodecylbenzenesulfonate can be influenced by environmental factors such as pH and temperature. As an acidic salt of an amine, its ability to accept a hydrogen to form hydroxide and a conjugate acid is pH-dependent . Additionally, as a surfactant, its ability to lower interfacial tension can be influenced by temperature and the presence of other substances .

Safety and Hazards

The primary hazard of this material is its potential threat to the environment . Immediate steps should be taken to limit its spread to the environment . Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams . Ingestion may cause irritation of mouth and stomach . Contact with eyes or prolonged contact with skin may cause irritation . Special hazards of combustion products include toxic oxides of nitrogen and irritating oxides of sulfur .

Biochemische Analyse

Biochemical Properties

Triethanolamine Dodecylbenzenesulfonate is a class of anionic surfactants, consisting of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group . It is used primarily in making surfactants, such as for emulsifier . It neutralizes fatty acids, adjusts and buffers the pH, and solubilizes oils and other ingredients that are not completely soluble in water .

Cellular Effects

The primary hazard of Triethanolamine Dodecylbenzenesulfonate is its potential threat to the environment . Ingestion may cause irritation of the mouth and stomach. Contact with eyes or prolonged contact with skin may cause irritation . It is not toxic in single-dose oral and dermal animal tests, and no systemic toxicities were observed in repeat-dose dermal animal studies .

Molecular Mechanism

Triethanolamine Dodecylbenzenesulfonate is an acidic salt of an amine. These salts are generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0. They react as acids to neutralize bases .

Temporal Effects in Laboratory Settings

The effect of Triethanolamine Dodecylbenzenesulfonate on metastable pitting behavior of 304 stainless steel in simulated concrete pore solutions (SCPS) with chlorine contamination was studied . The corrosion potential (Ecorr) and breakdown potential (Eb) increased with the growth of the Triethanolamine Dodecylbenzenesulfonate concentrations .

Dosage Effects in Animal Models

Dodecylbenzenesulfonate salts are not toxic in single-dose oral and dermal animal tests, and no systemic toxicities were observed in repeat-dose dermal animal studies . At 15% concentrations, sodium dodecylbenzenesulfonate was severely irritating to rabbit skin .

Metabolic Pathways

It is known that Triethanolamine Dodecylbenzenesulfonate is produced from the reaction of ethylene oxide with aqueous ammonia .

Transport and Distribution

It is known that it is soluble in water and partially soluble in alcohol, with dermal absorption dependent on pH .

Eigenschaften

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;3-dodecylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;8-4-1-7(2-5-9)3-6-10/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQBNVFOJDNROP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O.C(CO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3S.C6H15NO3, C24H45NO6S | |

| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This material contains triethanolamine dodecylbenzenesulfonate, a white- colored, waxy solid dissolved in a liquid carrier. The primary hazard of this material is its potential threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams., White waxy solid dissolved in a liquid carrier; [CAMEO] 60% Aqueous solution: Yellowish-brown liquid; [CHRIS] | |

| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylbenzenesulfonic acid, triethanolamine salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.2 at 68 °F (est.) (USCG, 1999) - Denser than water; will sink | |

| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

27323-41-7 | |

| Record name | TRIETHANOLAMINE DODECYLBENZENESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4690 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylbenzenesulfonic acid, triethanolamine salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027323417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecylbenzenesulphonic acid, compound with 2,2',2''-nitrilotriethanol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

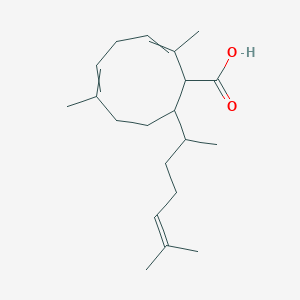

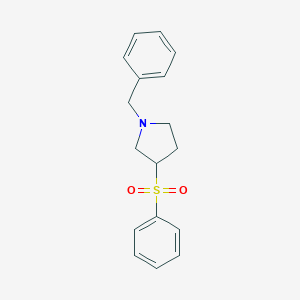

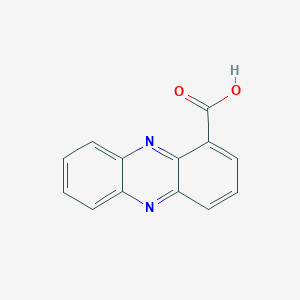

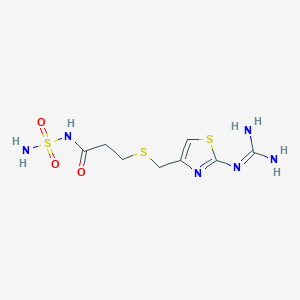

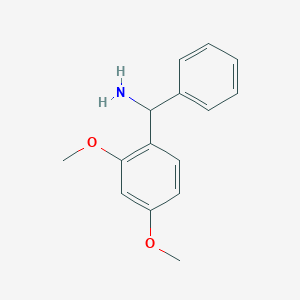

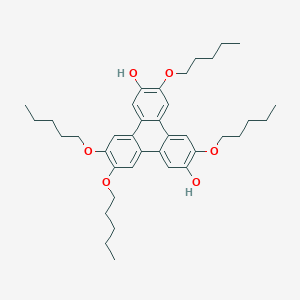

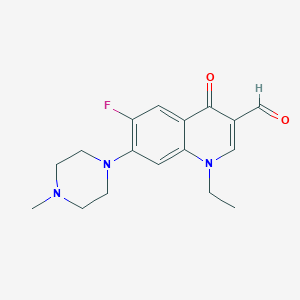

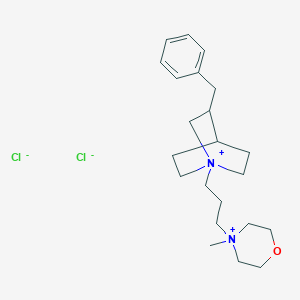

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)